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Compound of Interest

Compound Name:
(5-Bromo-2-chlorophenyl)-

phenylmethanone

Cat. No.: B11710181

Get Quote

Executive Summary
(5-Bromo-2-chlorophenyl)-phenylmethanone is a halogenated benzophenone derivative

serving as a privileged scaffold in modern medicinal chemistry. It is the core structural

progenitor for a class of gliflozin-type SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin),

where the central carbonyl is reduced to a diarylmethane and the bromine serves as a handle

for glycosylation or cross-coupling.

This guide details the physicochemical profile, synthetic pathways, and chemoselective

reactivity of this scaffold, designed for researchers in process chemistry and drug discovery.

Physicochemical Profile
The molecule features a benzophenone core with orthogonal halogen handles (Br, Cl) and a

reducible carbonyl. Its lipophilicity and crystallinity are key parameters for handling and

purification.
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Property Value / Description Note

Chemical Formula C₁₃H₈BrClO

Molecular Weight 295.56 g/mol

Appearance
White to pale yellow crystalline

solid

Typical of halogenated

benzophenones

Melting Point 85–95 °C (Predicted/Analog)
Note: 4'-ethoxy analog melts at

95-99°C [1]

Solubility
Soluble in DCM, CHCl₃, THF,

Toluene
Poor solubility in water

LogP ~4.5 (Predicted)
High lipophilicity due to di-

halogenation

Key Functionality
Electrophilic Carbonyl, Aryl

Bromide, Aryl Chloride
Three distinct reactive sites

Synthetic Architecture
The most robust industrial route to (5-Bromo-2-chlorophenyl)-phenylmethanone and its

derivatives is via Friedel-Crafts Acylation. This approach avoids the regioselectivity issues

associated with direct bromination of benzophenone.

Synthesis Workflow
The synthesis typically proceeds from 5-bromo-2-chlorobenzoic acid, which is converted to the

acid chloride and reacted with benzene (or a substituted benzene like phenetole for drug

intermediates).[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b11710181/docs?utm_src=pdf-body#technical-guide-5-bromo-2-chlorophenyl-phenylmethanone-1
https://patents.google.com/patent/CN111099975A/en
https://patentimages.storage.googleapis.com/9c/12/90/d1900159f9af2c/WO2015132803A2.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11710181?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Critical Process Parameters

5-Bromo-2-chlorobenzoic Acid Acid Chloride Intermediate
(In Situ)

SOCl2 or (COCl)2
DMF (cat.)

(5-Bromo-2-chlorophenyl)-
phenylmethanone

AlCl3, DCM
0°C to RT

Benzene / Arene Ar-H
Friedel-Crafts

Temp: <5°C during AlCl3 addition

Quench: Pour into Ice/HCl

Click to download full resolution via product page

Figure 1: Friedel-Crafts acylation strategy for scaffold assembly.

Detailed Protocol (Friedel-Crafts Acylation)
Objective: Synthesis of the benzophenone core.

Activation: Charge a reactor with 5-bromo-2-chlorobenzoic acid (1.0 eq) and DCM (5 vol).

Add catalytic DMF (0.01 eq).

Chlorination: Add Oxalyl Chloride (1.1 eq) dropwise at 0–5°C. Stir at RT for 2–3 hours until

gas evolution ceases. Result: Acid Chloride.

Acylation: Cool to 0°C. Add Benzene (1.1 eq) (or Phenetole for Dapagliflozin precursor).

Catalysis: Portion-wise addition of AlCl₃ (1.2 eq) maintaining internal temperature <10°C.

The reaction is exothermic.

Workup: Quench the reaction mixture slowly into ice-water/HCl. Extract with DCM.[3] Wash

organic layer with brine and NaHCO₃.

Purification: Recrystallize from Ethanol/Water or Heptane to yield the solid product.
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Reactivity & Functionalization Profile
The utility of this scaffold lies in its chemoselectivity. The three functional groups (Br, Cl, C=O)

react under distinct conditions, allowing for orthogonal functionalization.

Chemoselectivity Map

(5-Bromo-2-chlorophenyl)-
phenylmethanone

Site A: Aryl Bromide (C-5)
Most Reactive Handle

Site B: Carbonyl (C=O)
Reducible Core

Site C: Aryl Chloride (C-2)
Sterically Hindered / Ortho

Suzuki-Miyaura Coupling
Lithium-Halogen Exchange

Reduction to Diarylmethane
(Et3SiH/BF3 or NaBH4/TiCl4)

Inert under Pd/Br conditions
Requires specialized SNAr

Click to download full resolution via product page

Figure 2: Orthogonal reactivity profile. The Bromine (Site A) and Carbonyl (Site B) are the

primary vectors for drug synthesis.

Key Transformation: Reduction to Diarylmethane
For SGLT2 inhibitors, the ketone MUST be reduced to a methylene group (-CH₂-). This is a

challenging transformation due to the steric bulk of the ortho-chloro group.

Protocol (Silane Reduction): [2]

Dissolve the ketone (1.0 eq) in a 1:1 mixture of DCM/Acetonitrile.

Add Triethylsilane (Et₃SiH) (3.0 eq).

Cool to 0°C and add BF₃·OEt₂ (2.5 eq) dropwise.

Allow to warm to RT and stir for 4–12 hours.
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Mechanism: The Lewis acid activates the carbonyl, allowing hydride delivery from the silane.

The nitrile solvent helps stabilize the intermediate carbocation.

Key Transformation: Suzuki Cross-Coupling
The bromine at C-5 is highly active towards Pd(0).

Protocol:

Combine scaffold (1.0 eq), Arylboronic Acid (1.2 eq), and K₂CO₃ (2.0 eq) in Toluene/Water

(4:1).

Degas with N₂. Add Pd(dppf)Cl₂ (3 mol%).

Heat to 80°C for 4 hours.

Note: The C-2 Chlorine remains intact under these conditions, preserving it for later

interactions or structural rigidity.

Application Case Study: SGLT2 Inhibitors
The (5-Bromo-2-chlorophenyl)-phenylmethanone scaffold is the direct precursor to

Dapagliflozin and Empagliflozin.

Dapagliflozin Path:

Starting Material: 5-bromo-2-chlorobenzoyl chloride.[4][1]

Friedel-Crafts Partner: Phenetole (Ethoxybenzene).

Intermediate: (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (CAS 461432-22-4).

[5]

Next Steps: Reduction of C=O to CH₂; Lithiation of Br and coupling with gluconolactone.

Empagliflozin Path:

Friedel-Crafts Partner: (S)-3-phenoxy-THF derivative.[4]
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Intermediate: (5-Bromo-2-chlorophenyl)(4-((S)-tetrahydrofuran-3-yloxy)phenyl)methanone.

Strategic Insight: The 2-chloro substituent is crucial for the biological activity (selectivity for

SGLT2 over SGLT1) and metabolic stability of the final drug.

Safety & Handling
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation

(H335).

Storage: Store in a cool, dry place. Keep container tightly closed. Hydrolysis of the acid

chloride precursor releases HCl gas; handle in a fume hood.

Waste: Halogenated organic waste. Do not mix with strong oxidizers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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